N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
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Overview
Description
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thieno[3,4-c]pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of critical biological processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like celecoxib and crizotinib, which also contain pyrazole rings, exhibit similar biological activities.
Thieno Derivatives: Thieno[3,4-c]pyrazole derivatives with different substituents have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with a chlorophenyl and methylbenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H16ClN3O3S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-27(25,26)11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
KSCVYXRFKAITNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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